![molecular formula C20H32O7 B1244112 Botcinin E](/img/structure/B1244112.png)
Botcinin E
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Overview
Description
Botcinin E is a natural product found in Botrytis cinerea with data available.
Scientific Research Applications
Structural Analysis and Chemical Synthesis
- Botcinins E and F were identified as derivatives of botcinin A through structural determination using spectroscopic methods. These compounds exhibit weak antifungal activity against Magnaporthe grisea, a pathogen causing rice blast disease (Tani, Koshino, Sakuno, Cutler, & Nakajima, 2006).
- The total synthesis of botcinins C, D, and F was achieved through asymmetric aldol reactions and SmI2-mediated intramolecular Reformatsky reaction, aiding in the study of their antifungal properties (Fukui & Shiina, 2008).
- Research on botcinic acid, closely related to botcinins, has shown its biosynthesis relies on a specific gene cluster, suggesting a similar biosynthetic pathway for botcinin E (Porquier, Moraga, Morgant, Dalmais, Simon, Sghyer, Collado, & Viaud, 2019).
Application in Plant Pathogen Research
- Botcinin E and related compounds have been studied for their role in the virulence of Botrytis cinerea, a plant pathogen affecting a wide range of species. This research provides insights into the mechanisms of fungal infections in plants (Moraga, Izquierdo-Bueno Reina, Pinedo, Hernández-Galán, Viaud, & Collado, 2021).
Insights into Fungal Secondary Metabolism
- Investigations into the biosynthesis and regulation of botcinic acid, closely related to botcinin E, have provided insights into the secondary metabolism of Botrytis cinerea, contributing to the broader understanding of fungal metabolite production (Dalmais, Schumacher, Moraga, Le Pêcheur, Tudzynski, Collado, & Viaud, 2011).
properties
Molecular Formula |
C20H32O7 |
---|---|
Molecular Weight |
384.5 g/mol |
IUPAC Name |
[(2S,3R,4R,4aS,7R,8S,8aR)-8-hydroxy-2,4,7,8a-tetramethyl-6-oxo-2,3,4,4a,7,8-hexahydropyrano[3,2-b]pyran-3-yl] (E,4S)-4-hydroxyoct-2-enoate |
InChI |
InChI=1S/C20H32O7/c1-6-7-8-14(21)9-10-15(22)25-16-11(2)18-20(5,27-13(16)4)17(23)12(3)19(24)26-18/h9-14,16-18,21,23H,6-8H2,1-5H3/b10-9+/t11-,12-,13+,14+,16-,17+,18+,20-/m1/s1 |
InChI Key |
NTXBEGLMBLTXSP-OSOLHDLVSA-N |
Isomeric SMILES |
CCCC[C@@H](/C=C/C(=O)O[C@@H]1[C@H]([C@H]2[C@@]([C@H]([C@H](C(=O)O2)C)O)(O[C@H]1C)C)C)O |
Canonical SMILES |
CCCCC(C=CC(=O)OC1C(C2C(C(C(C(=O)O2)C)O)(OC1C)C)C)O |
synonyms |
2-epibotcinolide 3-O-deacetylbotcinin A botcinin E |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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